molecular formula C11H21BF3KN2O2 B12836618 potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate

potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate

Cat. No.: B12836618
M. Wt: 320.20 g/mol
InChI Key: FYDLILWCDOAVCW-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is a specialized organoboron compound. Organoboron compounds, particularly potassium trifluoroborates, have gained significant attention due to their stability, ease of handling, and versatility in various chemical reactions . This compound is particularly notable for its applications in synthetic organic chemistry, where it serves as a valuable reagent in cross-coupling reactions.

Preparation Methods

The synthesis of potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate typically involves the reaction of the corresponding boronic acid or ester with potassium hydrogen fluoride (KHF2). This method is preferred due to its simplicity and the stability of the resulting trifluoroborate salt . The general reaction conditions involve the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction is usually carried out at room temperature, and the product is isolated by filtration and washing with cold water.

Chemical Reactions Analysis

Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Mechanism of Action

The primary mechanism by which potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate exerts its effects is through its role as a nucleophilic reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoroborate group is hydrolyzed in situ to the corresponding boronic acid, which then participates in the reaction .

Comparison with Similar Compounds

Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is unique among organoboron compounds due to its stability and ease of handling. Similar compounds include:

Biological Activity

Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 936329-97-4
  • Molecular Formula: C11H21BF3KN2O2
  • Molecular Weight: 306.17 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperazine Ring: The piperazine structure is synthesized using di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
  • Attachment of the Trifluoroborate Group: The trifluoroborate moiety is introduced through a reaction involving boron trifluoride and the piperazine derivative.
  • Final Deprotection: The Boc group is removed under mild acidic conditions to yield the active compound.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The trifluoroborate group can enhance the compound's stability and solubility, facilitating its interaction with biological systems.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit several pharmacological properties:

  • Enzyme Inhibition: Studies have shown that organotrifluoroborates can act as non-covalent, competitive inhibitors of serine proteases like trypsin and α-chymotrypsin, suggesting potential applications in therapeutic settings .
  • Antinociceptive Effects: In vivo studies on related compounds have demonstrated antinociceptive properties, indicating potential use in pain management .
  • Toxicological Profile: Toxicological investigations revealed that certain trifluoroborates did not significantly alter liver and kidney function markers in animal models, suggesting a favorable safety profile at specific dosages .

Study on Organotrifluoroborates

A study focused on potassium thiophene-3-trifluoroborate indicated that organotrifluoroborates could serve as enzyme inhibitors without significant toxicity at tested doses (25, 50, and 100 mg/kg). Parameters such as liver and kidney enzyme activities remained stable compared to control groups .

In Vivo Antinociceptive Study

In an investigation assessing the antinociceptive properties of related compounds, researchers administered varying doses to mice and evaluated behavioral responses to pain stimuli. Results showed a dose-dependent reduction in pain response, supporting the potential therapeutic use of such compounds in pain management .

Data Tables

PropertyValue
CAS Number936329-97-4
Molecular FormulaC11H21BF3KN2O2
Molecular Weight306.17 g/mol
Mechanism of ActionEnzyme inhibition
Potential ApplicationsPain management, enzyme inhibition

Properties

Molecular Formula

C11H21BF3KN2O2

Molecular Weight

320.20 g/mol

IUPAC Name

potassium;trifluoro-[[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide

InChI

InChI=1S/C11H21BF3N2O2.K/c1-9-7-16(8-12(13,14)15)5-6-17(9)10(18)19-11(2,3)4;/h9H,5-8H2,1-4H3;/q-1;+1/t9-;/m0./s1

InChI Key

FYDLILWCDOAVCW-FVGYRXGTSA-N

Isomeric SMILES

[B-](CN1CCN([C@H](C1)C)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Canonical SMILES

[B-](CN1CCN(C(C1)C)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.